5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The unique structure of this compound, featuring a pyrimidoquinoline core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps:
Formation of the Intermediate: The intermediate compound, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, is prepared through a cyclization reaction involving appropriate starting materials.
Reaction with Oxalyl Chloride: This intermediate is then reacted with oxalyl chloride to form the corresponding carbonyl chloride derivative.
Subsequent Reactions: The carbonyl chloride derivative undergoes various reactions with amines, alcohols, and hydrazine to yield different functionalized derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has shown promise as an antimicrobial and antioxidant agent . Its potential anticancer properties are also being explored, with studies indicating its effectiveness against certain cancer cell lines .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinoline-2-carbonyl chloride
Uniqueness
What sets 5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione apart is its unique combination of substituents, which confer distinct biological activities. The presence of the propylsulfanyl group and the dimethoxyphenyl moiety enhances its antimicrobial and antioxidant properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-10-30-22-24-20-19(21(27)25-22)17(18-13(23-20)6-5-7-14(18)26)12-8-9-15(28-2)16(11-12)29-3/h8-9,11,17H,4-7,10H2,1-3H3,(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBQGZMUKCYEHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC(=C(C=C4)OC)OC)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC(=C(C=C4)OC)OC)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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